3,5-Dinitro-L-tyrosine Sodium Salt
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Overview
Description
3,5-Dinitro-L-tyrosine Sodium Salt is a derivative of tyrosine . It is used as an artificial substrate and has zero activity relative to tyrosine as a substrate for tyrosine aminotransferase .
Molecular Structure Analysis
The molecular weight of 3,5-Dinitro-L-tyrosine Sodium Salt is 293.17 and its formula is C9H8N3NaO7 .Physical And Chemical Properties Analysis
3,5-Dinitro-L-tyrosine Sodium Salt appears as a light yellow to yellow to orange powder or crystal . The specific rotation [a]20/D is +9.5 to +11.5 deg (C=1, 1mol/L HCl) .Scientific Research Applications
Enzymatic Activity and Transamination : A study by Soffer, Hechtman, and Savage (1973) discusses an enzyme catalyzing the transamination of various tyrosines, including 3,5-Dinitro-L-tyrosine, indicating its potential application in studying specific enzymatic activities and interactions (Soffer, Hechtman, & Savage, 1973).
Stereochemical Analysis in Biochemistry : Vederas, Reingold, and Sellers (1979) explored the stereochemistry of sodium borohydride reduction of tyrosine decarboxylase, which can be related to understanding the molecular structure and function of enzymes and substrates involving 3,5-Dinitro-L-tyrosine (Vederas, Reingold, & Sellers, 1979).
Heat-resistant Explosives in Aerospace : Zhang et al. (2019) investigated Sodium and Potassium 3,5-Dinitro-4-hydropyrazolate salts, showcasing their potential as super-heat-resistant explosives, possibly implicating similar applications for 3,5-Dinitro-L-tyrosine Sodium Salt in aerospace and drilling applications (Zhang et al., 2019).
Neuroscience and Pharmacology : Sun et al. (1998) synthesized enantiomers of 3,5-Dinitro-o-tyrosine as AMPA receptor antagonists, indicating the application of similar compounds in neurological research and drug development (Sun et al., 1998).
Thyroid Research : Green (1968) examined the effect of various tyrosine derivatives, including 3,5-Dinitro- L-tyrosine, on deiodination of diiodo-L-tyrosine in thyroid research, demonstrating its utility in understanding thyroid function and disorders (Green, 1968).
Energetic Materials Synthesis : Haiges et al. (2015) focused on the synthesis and characterization of 3,5-Dinitro-1,2,4-triazolates, which are used in energetic materials, pointing towards the potential use of 3,5-Dinitro-L-tyrosine Sodium Salt in similar applications (Haiges, Bélanger‐Chabot, Kaplan, & Christe, 2015).
Lanthanide Chelation in Protein Study : Marinetti, Snyder, and Sykes (1976) explored the nitration of tyrosine for introducing lanthanide chelating sites in proteins, which could be relevant for studying protein structures using 3,5-Dinitro-L-tyrosine derivatives (Marinetti, Snyder, & Sykes, 1976).
Safety And Hazards
properties
IUPAC Name |
sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPPRYPYKFDRGM-JEDNCBNOSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3NaO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659757 |
Source
|
Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitro-L-tyrosine Sodium Salt | |
CAS RN |
502481-30-3 |
Source
|
Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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